molecular formula C21H23F3N6O B2953268 N-(2-(4-(azepan-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-(trifluoromethyl)benzamide CAS No. 1021061-17-5

N-(2-(4-(azepan-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-(trifluoromethyl)benzamide

Cat. No.: B2953268
CAS No.: 1021061-17-5
M. Wt: 432.451
InChI Key: YNIYXSODDUORTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(4-(azepan-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-(trifluoromethyl)benzamide is an organic compound featuring a complex structure with significant potential in various scientific fields

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(4-(azepan-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-(trifluoromethyl)benzamide typically involves a multi-step process:

  • Formation of the Pyrazolopyrimidine Ring: This step begins with the cyclization of appropriate precursors under controlled conditions.

  • Azepane Integration: Incorporating the azepane ring involves nucleophilic substitution reactions.

  • Benzamide Formation: Final assembly via amide bond formation with a trifluoromethyl benzamide derivative.

Industrial Production Methods: In industrial settings, the production of this compound often uses automated synthesis equipment, ensuring precise control over reaction conditions like temperature, pressure, and reagent concentration to achieve high yields and purity.

Types of Reactions It Undergoes

  • Oxidation: This compound can undergo oxidation reactions, particularly at the azepane ring, resulting in various oxidized derivatives.

  • Reduction: Reductive amination can be employed to modify its functional groups.

  • Substitution: Electrophilic and nucleophilic substitution reactions are common, especially on the benzamide and pyrazolopyrimidine rings.

Common Reagents and Conditions Used

  • Oxidizing agents: Such as PCC, chromium trioxide.

  • Reducing agents: Sodium borohydride, lithium aluminum hydride.

  • Solvents: Anhydrous solvents like dichloromethane, tetrahydrofuran (THF).

  • Catalysts: Transition metal catalysts like palladium or platinum complexes.

Major Products Formed from These Reactions: Oxidized and reduced derivatives of the azepane and pyrazolopyrimidine moieties, along with various substituted benzamide products.

Scientific Research Applications

Comprehensive Description: This compound has diverse scientific research applications:

  • Chemistry: Used as a building block in organic synthesis, aiding the construction of more complex molecules.

  • Biology: Its derivatives can be studied for potential biological activities, including enzyme inhibition or receptor modulation.

  • Medicine: Investigated for therapeutic potential in treating various diseases, possibly acting as inhibitors for specific biological pathways.

  • Industry: Utilized in the development of novel materials with unique chemical and physical properties.

Mechanism of Action

Mechanism by Which the Compound Exerts Its Effects: The compound's effects depend on its interaction with specific molecular targets. For instance, in biological systems, it may inhibit enzymes or modulate receptor activities by binding to active sites or allosteric regions.

Molecular Targets and Pathways Involved

  • Enzymatic Targets: Could include kinases, proteases, or other critical enzymes in biochemical pathways.

  • Receptor Pathways: Modulates signaling pathways by binding to various receptor types, influencing downstream effects.

Comparison with Similar Compounds

Comparison with Other Similar Compounds: Compared to other pyrazolopyrimidine derivatives, N-(2-(4-(azepan-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-(trifluoromethyl)benzamide stands out due to its unique trifluoromethyl benzamide group, which imparts distinct electronic and steric properties.

List of Similar Compounds

  • N-(2-(4-(morpholin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-(trifluoromethyl)benzamide

  • N-(2-(4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-(trifluoromethyl)benzamide

  • N-(2-(4-(tetrahydropyran-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-(trifluoromethyl)benzamide

Properties

IUPAC Name

N-[2-[4-(azepan-1-yl)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-3-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23F3N6O/c22-21(23,24)16-7-5-6-15(12-16)20(31)25-8-11-30-19-17(13-28-30)18(26-14-27-19)29-9-3-1-2-4-10-29/h5-7,12-14H,1-4,8-11H2,(H,25,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNIYXSODDUORTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C2=NC=NC3=C2C=NN3CCNC(=O)C4=CC(=CC=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23F3N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.